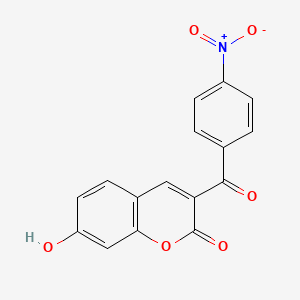

7-hydroxy-3-(4-nitrobenzoyl)-2H-chromen-2-one

Descripción general

Descripción

7-hydroxy-3-(4-nitrobenzoyl)-2H-chromen-2-one is a chromone derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. Chromones are known for their diverse biological activities, and the incorporation of a nitrobenzoyl group further enhances its chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(4-nitrobenzoyl)-2H-chromen-2-one can be achieved through a modified Baker-Venkataraman reaction. This involves the reaction of 7-hydroxychromone with 4-nitrobenzoyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, and employing industrial-scale equipment for the reaction and purification processes.

Análisis De Reacciones Químicas

Types of Reactions

7-hydroxy-3-(4-nitrobenzoyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of 7-oxo-3-(4-nitrobenzoyl)-2H-chromen-2-one.

Reduction: Formation of 7-hydroxy-3-(4-aminobenzoyl)-2H-chromen-2-one.

Substitution: Formation of various substituted chromone derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Properties

The compound has been extensively studied for its anticancer effects. Research indicates that it exhibits cytotoxic activity against various cancer cell lines, particularly cervical cancer cells. For instance, studies have shown that derivatives of this compound can induce apoptosis and inhibit cell invasion, making it a candidate for further development in cancer therapeutics .

Case Study:

A study conducted by Kandeel et al. (2013) evaluated a series of chromene derivatives against MCF-7 breast cancer cells. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values lower than traditional chemotherapeutics like colchicine .

Antioxidant Activity

The antioxidant properties of 7-hydroxy-3-(4-nitrobenzoyl)-2H-chromen-2-one have also been investigated. Antioxidants are crucial in combating oxidative stress-related diseases, including cancer and cardiovascular disorders. The compound's structure allows it to scavenge free radicals effectively.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. For example, research involving carrageenan-induced edema in rats demonstrated significant reductions in paw swelling compared to standard anti-inflammatory drugs like indomethacin .

Data Table: Anti-inflammatory Activity Comparison

| Compound | % Inhibition (after 3h) |

|---|---|

| This compound | 44.05% |

| Indomethacin | 38.10% |

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes, including α-glucosidase and tyrosinase. These enzymes are significant in metabolic disorders and skin pigmentation issues, respectively .

Pharmaceutical Development

Given its biological activities, this compound is being explored for its potential in developing new pharmaceuticals. Its ability to act as a building block for synthesizing more complex molecules makes it valuable in drug design .

Agrochemical Potential

There is ongoing research into the use of this compound in agrochemicals due to its biological activity against plant pathogens and pests. Its application could lead to the development of environmentally friendly pesticides and herbicides.

Mecanismo De Acción

The mechanism of action of 7-hydroxy-3-(4-nitrobenzoyl)-2H-chromen-2-one involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. This compound has been shown to induce apoptosis in cancer cells by affecting the cell cycle and inhibiting cell invasion .

Comparación Con Compuestos Similares

Similar Compounds

7-hydroxy-3-(4-aminobenzoyl)-2H-chromen-2-one: Similar structure but with an amino group instead of a nitro group.

7-oxo-3-(4-nitrobenzoyl)-2H-chromen-2-one: Similar structure but with a carbonyl group instead of a hydroxy group.

Uniqueness

7-hydroxy-3-(4-nitrobenzoyl)-2H-chromen-2-one is unique due to the presence of both a hydroxy group and a nitrobenzoyl group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential anticancer properties make it a compound of significant interest in scientific research .

Actividad Biológica

7-Hydroxy-3-(4-nitrobenzoyl)-2H-chromen-2-one, a chromone derivative, has garnered attention for its diverse biological activities. This compound exhibits potential in various fields, including medicinal chemistry, due to its anticancer, antioxidant, and antibacterial properties. This article delves into the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a chromone backbone with a hydroxyl group and a nitrobenzoyl substituent. This unique arrangement contributes to its reactivity and biological effects.

The mechanism of action involves the compound's ability to interact with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that interact with DNA and proteins, leading to cytotoxic effects. Notably, this compound has been shown to induce apoptosis in cancer cells by affecting the cell cycle and inhibiting cell invasion.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, particularly cervical cancer cells. The compound induces apoptosis through mechanisms such as:

- Cell Cycle Arrest : It disrupts the normal progression of the cell cycle.

- Inhibition of Cell Invasion : It reduces the invasive potential of cancer cells.

A study reported that this compound shows promise as a lead molecule for developing new anticancer agents .

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals. This activity is crucial in preventing oxidative stress-related diseases. The compound has been evaluated for its potential to protect cells from oxidative damage, showcasing its role as a protective agent in biological systems.

Antibacterial and Antifungal Properties

The compound has also been studied for its antibacterial and antifungal activities. Its mechanism involves inhibiting key enzymes in bacterial and fungal pathways, thereby disrupting their growth. In vitro tests have shown effectiveness against several strains, making it a candidate for further development as an antimicrobial agent .

Study on Anticancer Effects

A significant study focused on the effects of this compound on cervical cancer cells (HeLa). The results indicated that treatment with this compound led to:

- Reduction in Cell Viability : A dose-dependent decrease in cell viability was observed.

- Induction of Apoptosis : Increased levels of apoptotic markers were detected, confirming the compound's ability to induce programmed cell death.

Study on Antioxidant Activity

Another research project evaluated the antioxidant capacity of the compound using various assays (e.g., DPPH radical scavenging assay). The findings suggested that it effectively reduced oxidative stress markers in treated cells compared to controls, highlighting its potential therapeutic benefits in oxidative stress-related conditions .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 7-Hydroxy-3-(4-aminobenzoyl)-2H-chromen-2-one | Hydroxyl + Amino Group | Moderate anticancer activity |

| 7-Oxo-3-(4-nitrobenzoyl)-2H-chromen-2-one | Carbonyl instead of Hydroxyl | Reduced antioxidant capacity |

This comparison illustrates that while similar compounds exist, the presence of both hydroxy and nitro groups in this compound enhances its biological activity significantly .

Propiedades

IUPAC Name |

7-hydroxy-3-(4-nitrobenzoyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO6/c18-12-6-3-10-7-13(16(20)23-14(10)8-12)15(19)9-1-4-11(5-2-9)17(21)22/h1-8,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWGARQQKUWRJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49680085 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.